molecular formula C15H9ClFN5O B4492544 7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4492544
M. Wt: 329.71 g/mol
InChI Key: KVDMZSSXCKQVOI-UHFFFAOYSA-N
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Description

7-(3-Chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Compound ID: Y020-3118) is a heterocyclic compound with a fused triazolopyrimidinone core. Its molecular formula is C₁₅H₉ClFN₅O, and it has a molecular weight of 329.72 g/mol . The compound features a 3-chloro-4-fluorophenyl substituent at position 7 and a methyl group at position 2, which contribute to its electronic and steric profile .

Properties

IUPAC Name

11-(3-chloro-4-fluorophenyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN5O/c1-8-19-15-18-7-10-13(22(15)20-8)4-5-21(14(10)23)9-2-3-12(17)11(16)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDMZSSXCKQVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1158206-78-0
  • Molecular Formula : C₁₅H₉ClFN₅O
  • Molecular Weight : 329.71 g/mol

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine structures. The compound has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been suggested that similar triazole derivatives can inhibit the activity of protein kinases that are crucial for tumor growth and metastasis .
  • Case Study : In vitro studies demonstrated that derivatives of 1,2,4-triazole exhibited cytotoxicity against human breast cancer cell lines (MCF-7) with IC₅₀ values ranging from 6.2 μM to 43.4 μM . Although specific data for the target compound is limited, its structural analogs suggest it may possess similar activities.

Antimicrobial Activity

The compound's structural features indicate potential antimicrobial properties:

  • Mechanism of Action : The presence of a pyrimidine ring and a triazole moiety is associated with various antimicrobial mechanisms, including disruption of nucleic acid synthesis and inhibition of cell wall synthesis in bacteria .
  • Research Findings : Triazole derivatives have been reported to exhibit significant antibacterial activity against pathogenic strains. For example, studies showed that certain triazole-containing compounds had effective inhibitory concentrations against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)6.2 - 43.4
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified

Comparison with Similar Compounds

2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32)

This analogue (C₁₉H₂₂ClN₅O) shares the triazolopyrimidinone scaffold but differs in substituents: a 3-chlorobenzyl group at position 6 and a hexyl chain at position 5 . Pharmacological studies indicate triazolopyrimidinones in this series exhibit modulatory effects on non-opioid targets, though specific data for Compound 32 are unavailable .

7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

This compound (C₁₉H₁₃N₇O₂) substitutes the 3-chloro-4-fluorophenyl group with a furylmethyl moiety and a pyridinyl group at position 2 . Its molecular weight (363.35 g/mol) is higher than the main compound, likely affecting pharmacokinetic parameters like diffusion rates .

2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

A pyridopyrimidinone derivative (C₂₀H₁₈FN₃O₂) with a 3-fluoro-4-methoxyphenyl group and a tetrahydropyridinyl substituent . The methoxy group improves solubility compared to chloro/fluoro substituents, while the tetrahydropyridine may enhance conformational flexibility. No logP data are available, but its molecular weight (351.38 g/mol) suggests distinct bioavailability compared to the main compound .

7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

This analogue (C₉H₈N₆O) lacks the aryl substituent, featuring an amino group at position 7 . The amino group increases polarity (polar surface area likely >50 Ų), enhancing solubility but reducing membrane permeability.

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents
7-(3-Chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₁₅H₉ClFN₅O 329.72 1.82 5 3-Cl-4-F-phenyl, methyl
Compound 32 () C₁₉H₂₂ClN₅O 371.87 N/A 6 3-Cl-benzyl, hexyl
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₁₉H₁₃N₇O₂ 363.35 N/A 9 Furylmethyl, pyridinyl
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₀H₁₈FN₃O₂ 351.38 N/A 5 3-F-4-OCH₃-phenyl, tetrahydropyridinyl
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₉H₈N₆O 216.20 N/A 6 Amino, methyl

Implications of Structural Variations

  • Lipophilicity : The 3-chloro-4-fluorophenyl group in the main compound balances moderate logP (1.82) for membrane penetration. Compounds with alkyl chains (e.g., Compound 32) likely exhibit higher logP, risking solubility limitations .
  • Solubility: Amino or methoxy substituents (e.g., ) enhance polarity but may reduce blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for synthesizing 7-(3-chloro-4-fluorophenyl)-2-methylpyrido-triazolo-pyrimidinone?

The synthesis typically involves multi-step pathways, including cyclocondensation and functionalization of precursor heterocycles. For example:

  • Step 1 : Condensation of substituted pyrazole derivatives with halogenated pyridines or pyrimidines under acidic or basic conditions .
  • Step 2 : Cyclization using reagents like hydrazine hydrate or triazole derivatives to form the fused triazolo-pyrimidine core .
  • Step 3 : Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution or coupling reactions . Key Conditions : Solvents (e.g., DMF, ethanol), catalysts (e.g., K₂CO₃), and temperatures (reflux or 80–120°C) are critical for yield optimization .
Synthetic Step Reagents/ConditionsYield RangeReference
CyclocondensationHydrazine hydrate, ethanol, reflux60–75%
HalogenationPOCl₃, DMF, 100°C50–65%
Coupling ReactionPd catalysts, aryl halides40–55%

Q. How is the molecular structure of the compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : To confirm substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C₁₇H₁₁ClFN₆O) .
  • X-ray Crystallography : To resolve fused-ring geometry and stereochemistry, though limited data exists for this specific compound .
  • Computational Modeling : Software like Gaussian or Schrödinger Suite predicts 3D conformations and electronic properties .

Q. What are the solubility properties of the compound, and how do they affect experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic aryl groups and polar triazole/pyrimidine moieties . This necessitates:

  • Stock Solutions : Prepare in DMSO (10–20 mM) for biological assays.
  • In Vitro Studies : Use surfactants (e.g., Tween-80) or co-solvents (ethanol) to enhance aqueous solubility .
  • Chromatography : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for HPLC purification .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of the compound during synthesis?

  • Catalyst Screening : Transition metals (e.g., Pd/Cu for coupling reactions) improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yield by 15–20% .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. Key Recommendations for Researchers :

  • Prioritize computational modeling (e.g., DFT for reaction pathway prediction) to guide synthetic optimization .
  • Validate biological activity in ≥3 cell lines or animal models to ensure robustness .
  • Collaborate with analytical chemistry teams for advanced characterization (e.g., X-ray, NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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